

DPM-1001 Trihydrochloride: A Technical Guide for Diabetes and Obesity Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DPM-1001 trihydrochloride

Cat. No.: B11934143

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DPM-1001 trihydrochloride has emerged as a promising investigational compound in the fields of diabetes and obesity research. It is a potent, selective, and orally bioavailable inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.^{[1][2]} By inhibiting PTP1B, DPM-1001 enhances insulin and leptin sensitivity, making it a compelling therapeutic candidate for type 2 diabetes and obesity. This technical guide provides an in-depth overview of DPM-1001, including its mechanism of action, preclinical data, experimental protocols, and the signaling pathways it modulates.

Introduction

The global rise in obesity and type 2 diabetes necessitates the development of novel therapeutic strategies. Protein-tyrosine phosphatase 1B (PTP1B) has been identified as a highly validated therapeutic target for these metabolic disorders due to its critical role in attenuating insulin and leptin signaling.^{[1][3][4]} **DPM-1001 trihydrochloride** is an analog of the PTP1B inhibitor trodusquemine (MSI-1436) and has demonstrated significant potential in preclinical studies.^[1] A unique characteristic of DPM-1001 is its ability to chelate copper, which enhances its potency as a PTP1B inhibitor.^[1] This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of DPM-1001.

Mechanism of Action

DPM-1001 is a non-competitive inhibitor of PTP1B.^[5] PTP1B is an enzyme that dephosphorylates key proteins in the insulin and leptin signaling cascades, effectively dampening their signals.

- **Insulin Signaling:** PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS-1/2), leading to decreased insulin sensitivity.^{[5][6]} By inhibiting PTP1B, DPM-1001 promotes the phosphorylation of these key signaling molecules, thereby enhancing the downstream effects of insulin, such as glucose uptake and utilization.
- **Leptin Signaling:** PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).^{[5][7]} Inhibition of PTP1B by DPM-1001 leads to increased JAK2 phosphorylation, which in turn activates the STAT3 transcription factor, ultimately promoting satiety and increasing energy expenditure.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of DPM-1001.

Table 1: In Vitro Potency of DPM-1001

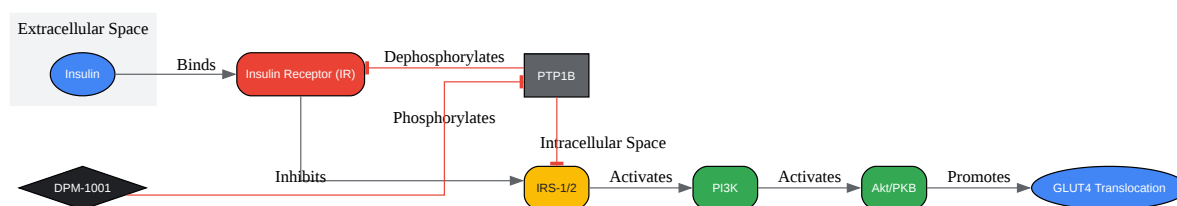
Parameter	Value	Notes
IC ₅₀	100 nM	Against PTP1B after a 30-minute pre-incubation. ^[5]
IC ₅₀ (no pre-incubation)	600 nM	Against the PTP1B(1-405) isoform. ^[5]
Inhibition Type	Non-competitive	^[5]

Table 2: In Vivo Efficacy of DPM-1001 in a Diet-Induced Obesity Mouse Model

Parameter	Result	Treatment Details
Body Weight Reduction	~5% decrease	5 mg/kg, once daily for 50 days (oral or intraperitoneal). [1][5]
Onset of Weight Loss	Within 5 days of treatment	[1]
Duration of Weight Loss	Continued for approximately 3 weeks	[1]
Glucose Homeostasis	Improved glucose tolerance and insulin sensitivity	[1]

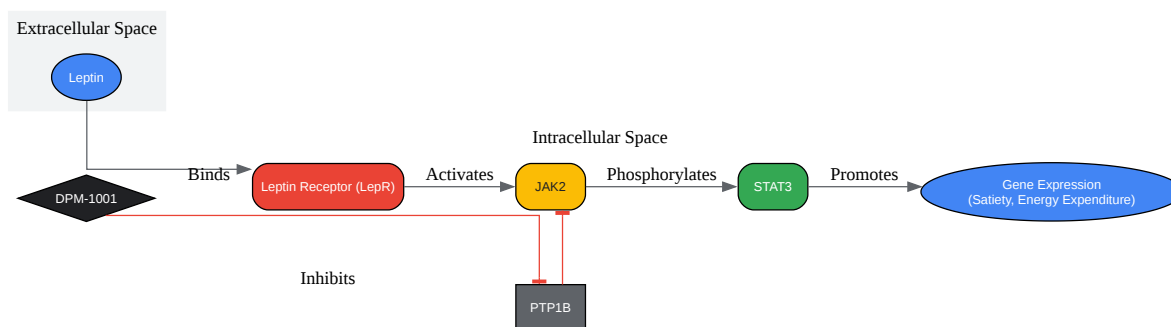
Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by DPM-1001.



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Caption: Insulin Signaling Pathway and the inhibitory effect of DPM-1001 on PTP1B.



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Caption: Leptin Signaling Pathway and the inhibitory effect of DPM-1001 on PTP1B.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

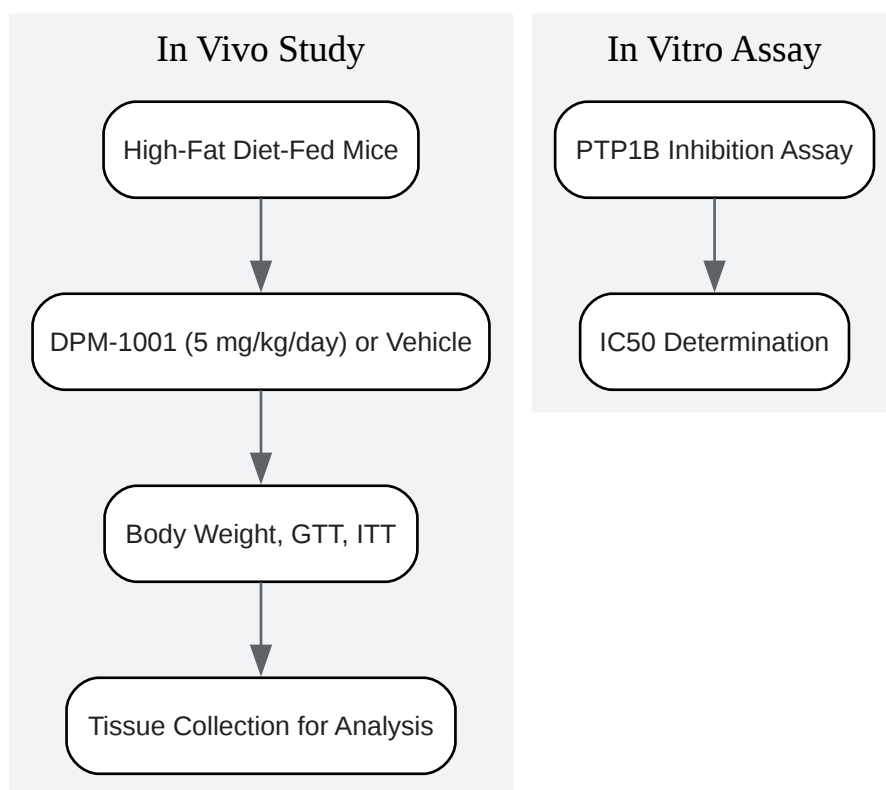
In Vivo Diet-Induced Obesity Mouse Model

- Animal Model: Male C57Bl6/J mice are typically used.
- Diet: Mice are fed a high-fat diet to induce obesity and insulin resistance.
- Treatment Groups:
 - Vehicle control (e.g., saline)
 - DPM-1001 (5 mg/kg body weight)
- Administration: DPM-1001 can be administered either orally or via intraperitoneal injection.
- Dosing Regimen: Once daily for a period of 50 days.[5]

- Outcome Measures:
 - Body Weight: Monitored regularly throughout the study.
 - Glucose Tolerance Test (GTT): Performed to assess the ability to clear a glucose load from the blood.
 - Insulin Tolerance Test (ITT): Conducted to evaluate insulin sensitivity.
 - Tissue Analysis: At the end of the study, tissues such as liver, adipose, and muscle can be collected for further analysis (e.g., Western blotting for signaling protein phosphorylation).

PTP1B Inhibition Assay

- Enzyme: Recombinant human PTP1B is used.
- Substrate: A synthetic phosphopeptide substrate is typically used.
- Inhibitor: DPM-1001 is pre-incubated with the enzyme for 30 minutes to achieve maximal potency.
- Assay Principle: The assay measures the release of phosphate from the substrate, which is catalyzed by PTP1B. The inhibitory effect of DPM-1001 is determined by the reduction in phosphate release.
- Detection: The amount of released phosphate is quantified using a colorimetric method.
- IC₅₀ Determination: The concentration of DPM-1001 that causes 50% inhibition of PTP1B activity is calculated.



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Caption: General experimental workflow for preclinical evaluation of DPM-1001.

Conclusion

DPM-1001 trihydrochloride is a potent and selective PTP1B inhibitor with a dual mechanism of enhancing both insulin and leptin signaling. Preclinical studies have demonstrated its efficacy in reducing body weight and improving glucose homeostasis in animal models of diet-induced obesity. Its oral bioavailability further enhances its potential as a therapeutic agent. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research and development of DPM-1001 for the treatment of diabetes and obesity.

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- To cite this document: BenchChem. [DPM-1001 Trihydrochloride: A Technical Guide for Diabetes and Obesity Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934143#dpm-1001-trihydrochloride-for-diabetes-and-obesity-research]

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